1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate
Description
1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate (CAS: 1269755-57-8) is a piperidine-based dicarboxylate ester featuring a benzyl group at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol and a purity of ≥97% .
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRRKWFHSQQJIY-TZMCWYRMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Esterification: The carboxylate groups are formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Overview
1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate (CAS Number: 1269755-57-8) is a chemical compound with significant potential in various scientific research applications. Its unique structure, characterized by a piperidine backbone and two carboxylate functional groups, makes it a versatile building block in organic synthesis and medicinal chemistry.
Medicinal Chemistry
This compound is explored for its potential therapeutic applications. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy as:
- Antidepressants : Compounds with piperidine structures have been studied for their antidepressant properties. This particular compound may exhibit similar effects due to its ability to modulate neurotransmitter systems.
- Analgesics : The compound's ability to interact with opioid receptors suggests potential use in pain management therapies.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups allow for:
- Dicarboxylate Derivatives : The presence of two carboxylate groups makes it suitable for further derivatization, leading to the creation of novel compounds with tailored properties.
- Chiral Synthesis : As a chiral molecule, it can be utilized in asymmetric synthesis, providing enantiomerically pure products essential for pharmaceutical applications.
Biological Studies
Research has indicated that derivatives of piperidine compounds can exhibit significant biological activity. Studies involving this compound may focus on:
- Neuropharmacology : Investigating its effects on neuronal pathways and potential neuroprotective properties.
- Toxicology : Assessing the safety profile of the compound and its metabolites in biological systems.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of piperidine derivatives in animal models. The findings suggested that compounds structurally related to this compound showed significant reductions in depressive behaviors when administered at specific dosages.
Case Study 2: Analgesic Properties
Another investigation focused on the analgesic potential of piperidine derivatives. Results indicated that certain modifications to the structure could enhance pain-relieving effects while minimizing side effects commonly associated with traditional analgesics.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity. Pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Diastereomeric Variants
Diastereomers of piperidine dicarboxylates exhibit distinct physicochemical properties due to stereochemical differences. For example:
- 1-tert-Butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate (S24) : Synthesized using Boc₂O and DMAP, this (3R,6S) diastereomer highlights the role of stereochemistry in reaction outcomes .
- 1-tert-Butyl 3-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate (S25) : The (3R,6R) configuration mirrors the target compound’s stereochemistry but uses a tert-butyl ester, altering solubility and stability .
Key Insight : Stereochemistry impacts crystallinity and synthetic utility. The (3R,6R)-rel configuration in the target compound may offer preferential crystallinity over (3R,6S) isomers .
Ester Group Modifications
tert-Butyl Analogs
Replacing the benzyl group with tert-butyl yields analogs with distinct properties:
Key Insight: tert-Butyl esters enhance stability under basic conditions, while benzyl esters allow selective deprotection via hydrogenolysis .
Pyrrolidine and Bicyclic Analogs
- (1R,5S,6r)-3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate : A bicyclic derivative (CAS: 146726-10-5) with a constrained geometry, useful in rigid scaffold design .
Key Insight : Ring size and conformation dictate molecular interactions. Piperidine derivatives balance flexibility and stability, whereas bicyclic systems enforce specific spatial arrangements .
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Dicarboxylates
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Groups | Stereochemistry | Key Applications |
|---|---|---|---|---|---|---|
| 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate | 1269755-57-8 | C₁₆H₂₁NO₄ | 291.34 | Benzyl (1), methyl (3) | (3R,6R)-rel | Organic synthesis intermediate |
| 1-tert-Butyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate | 1009376-75-3 | C₁₃H₂₁NO₄ (est.) | ~257.31 | tert-Butyl (1), methyl (3) | (3R,6R)-rel | Nociceptin antagonist synthesis |
| 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | 188847-00-9 | C₁₄H₁₇NO₄ | 263.29 (est.) | Benzyl (1), methyl (3) | N/A | Flexible intermediate |
Biological Activity
1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its applications in various therapeutic areas.
- IUPAC Name : 1-benzyl 3-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate
- Molecular Formula : C16H21NO4
- CAS Number : 1227911-34-3
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various receptors and enzymes in the body.
This compound acts on several biological pathways:
- Receptor Modulation : It has been shown to interact with glutamate receptors, particularly the group III metabotropic glutamate receptors, which play a crucial role in neurotransmission and neuroprotection .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective | Potentially protects neurons from excitotoxicity by modulating glutamate signaling. |
| Antidepressant | Exhibits effects similar to traditional antidepressants by influencing neurotransmitter levels. |
| Anti-anxiety | May reduce anxiety-like behaviors in animal models through receptor modulation. |
Case Studies
Several studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Neuroprotection in Models of Stroke :
- Antidepressant-like Effects :
- Anxiolytic Properties :
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-Benzyl 3-methyl (3R,6R)-rel-6-methylpiperidine-1,3-dicarboxylate?
Methodological Answer:
The synthesis of this compound typically involves multi-step esterification and stereochemical control. A common approach includes:
- Step 1: Protection of the piperidine nitrogen using a benzyl group via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
- Step 2: Sequential esterification of the carboxyl groups using methyl and benzyl esters. Methyl ester formation may employ methanol in acidic conditions, while benzyl esterification might use benzyl bromide with a catalyst like DMAP .
- Stereochemical Control: Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., Evans’ oxazolidinones) are critical for isolating the (3R,6R)-rel isomer. X-ray crystallography is recommended for confirming stereochemistry .
Basic: How should researchers characterize the stability and storage conditions for this compound?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis of ester groups) .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation and moisture absorption. Avoid exposure to light, as UV may degrade the benzyl ester moiety .
- Data Gaps: Note that ecological toxicity and long-term stability data are often absent in literature; prioritize in-house testing .
Advanced: How can computational modeling resolve contradictions in stereochemical assignments reported for this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometries and compare calculated vs. experimental NMR chemical shifts or optical rotations. Discrepancies >1 ppm (¹³C NMR) or ±10° (optical rotation) suggest misassignment .
- X-ray Crystallography: Resolve absolute configuration definitively. Pair with Hirshfeld surface analysis to validate crystal packing interactions .
- Case Study: A 2022 study on a similar piperidine derivative used DFT to correct a misassigned (3S,6S) configuration, highlighting the necessity of multi-method validation .
Advanced: What strategies address contradictory bioactivity data in studies involving this compound?
Methodological Answer:
- Meta-Analysis: Systematically review assay conditions (e.g., cell lines, solvent concentrations). For example, DMSO >0.1% may artifactually inhibit enzymatic activity.
- Dose-Response Refinement: Use a Hill slope model to differentiate nonspecific toxicity (shallow slopes) from target-specific effects (steep slopes).
- Orthogonal Assays: Validate findings with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Basic: What purification techniques are optimal for isolating high-purity (>98%) samples?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane).
- Crystallization: Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility of diastereomers .
- Quality Control: Confirm purity via ¹H NMR (integration of impurities <2%) and LC-MS (single dominant peak) .
Advanced: How can researchers integrate this compound into a mechanistic framework for asymmetric catalysis?
Methodological Answer:
- Theoretical Basis: Link to Curtin-Hammett kinetics to explain stereoselectivity in catalytic cycles. For example, the benzyl group may stabilize transition states via π-π interactions .
- Experimental Design: Use deuterium labeling (e.g., D₂O quenching) to track proton transfer steps in catalytic intermediates.
- Case Study: A 2023 study on a related bicyclic ester demonstrated that steric effects from the 6-methyl group increased enantiomeric excess (ee) by 20% in aldol reactions .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent ester hydrolysis .
- Toxicity Mitigation: No acute toxicity data is available; assume LD₅₀ <500 mg/kg and adhere to ALARA principles .
Advanced: How can researchers address gaps in ecological impact data for this compound?
Methodological Answer:
- Read-Across Analysis: Use QSAR models to predict toxicity based on structurally similar esters (e.g., log Kow >3 suggests bioaccumulation potential).
- Microcosm Studies: Assess biodegradation in soil/water systems spiked with 10-100 ppm of the compound. Monitor via GC-MS for breakdown products (e.g., piperidine derivatives) .
- Regulatory Alignment: Follow OECD 301 guidelines for ready biodegradability testing .
Basic: What spectroscopic techniques confirm the molecular structure?
Methodological Answer:
- NMR: ¹H NMR (CDCl₃) should show characteristic benzyl protons (δ 7.3–7.5 ppm) and methyl ester singlet (δ 3.6–3.7 ppm). ¹³C NMR confirms ester carbonyls (δ 165–175 ppm) .
- IR Spectroscopy: Look for ester C=O stretches (~1740 cm⁻¹) and piperidine N-H stretches (if deprotected, ~3300 cm⁻¹).
- High-Resolution MS: Exact mass should match [M+H]⁺ (calculated: C₁₆H₂₁NO₄⁺ = 292.1543) .
Advanced: How can interdisciplinary frameworks enhance research on this compound’s applications?
Methodological Answer:
- Convergence with Materials Science: Investigate its use as a monomer in polyesters with tunable Tg (via DSC analysis).
- Pharmacology Integration: Screen against kinase libraries (e.g., Eurofins Panlabs) to identify off-target effects, leveraging structural similarities to ATP mimics .
- Environmental Chemistry: Partner with atmospheric chemists to model tropospheric degradation pathways using computational tools like Gaussian .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
